molecular formula C11H16F4O2 B15181270 1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol CAS No. 144194-02-5

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol

Katalognummer: B15181270
CAS-Nummer: 144194-02-5
Molekulargewicht: 256.24 g/mol
InChI-Schlüssel: TYRWQJNDOXERFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol is a fluorinated organic compound with the molecular formula C11H16F4O2. It is characterized by its unique spiro structure, which includes a nonane ring system with four fluorine atoms and an ethoxy group attached to the spiro carbon.

Vorbereitungsmethoden

The synthesis of 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spiro ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a fluorinated ketone.

    Introduction of the ethoxy group: This step involves the reaction of the spiro compound with an ethylating agent, such as ethyl iodide, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 1-ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through its fluorinated structure. The presence of fluorine atoms can affect the compound’s lipophilicity, electronic properties, and metabolic stability, thereby modulating its interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-2,2,3,3-tetrafluorospiro(3.5)nonan-1-ol can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of fluorine atoms and spiro or cyclic systems. this compound is unique due to its specific combination of an ethoxy group and a tetrafluorinated spiro nonane ring, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

144194-02-5

Molekularformel

C11H16F4O2

Molekulargewicht

256.24 g/mol

IUPAC-Name

1-ethoxy-2,2,3,3-tetrafluorospiro[3.5]nonan-1-ol

InChI

InChI=1S/C11H16F4O2/c1-2-17-11(16)8(6-4-3-5-7-8)9(12,13)10(11,14)15/h16H,2-7H2,1H3

InChI-Schlüssel

TYRWQJNDOXERFY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(C2(CCCCC2)C(C1(F)F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.